molecular formula C6H16Cl2N2O B2526288 O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride CAS No. 132710-75-9

O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride

Cat. No.: B2526288
CAS No.: 132710-75-9
M. Wt: 203.11
InChI Key: TTYQXLHIPIWUFC-UHFFFAOYSA-N
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Description

O-(1-Methylpiperidin-4-yl)hydroxylamine dihydrochloride (CAS 132710-75-9) is a piperidine-derived compound featuring a hydroxylamine group substituted at the 4-position of the 1-methylpiperidine ring. Its molecular formula is deduced as C₆H₁₃N₂O·2HCl, with a calculated molecular weight of 201.92 g/mol (base: 128.13 g/mol + 2HCl). Structural analogs of this compound are frequently utilized as intermediates in drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or antiviral pathways.

Properties

IUPAC Name

O-(1-methylpiperidin-4-yl)hydroxylamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-4-2-6(9-7)3-5-8;;/h6H,2-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYQXLHIPIWUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)ON.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride typically involves the reaction of 1-methylpiperidine with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Functionality :

  • The hydroxylamine group in the target compound and O-(1-ethylpiperidin-3-yl)hydroxylamine (CAS 1350738-80-5) confers reactivity useful in nucleophilic or oxidative reactions, whereas the methylamine group in [(1-methylpiperidin-4-yl)methyl]amine dihydrochloride (CAS 7149-42-0) enhances its utility in synthesizing indole-carboxamide antivirals .
  • Aromatic substituents (e.g., phenyl in Meperidine) correlate with pharmacological activity, such as opioid receptor binding .

[(1-Methylpiperidin-4-yl)methyl]amine dihydrochloride carries multiple hazard codes (H302, H315, H319), indicating moderate toxicity , while the target compound’s safety data remain understudied.

Research vs. Therapeutic Use: The target compound and 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9) are primarily research reagents , whereas Meperidine has well-established clinical applications.

Physicochemical Properties

Available data from analogs suggest trends:

  • Solubility: Piperidine derivatives with hydrophilic groups (e.g., hydroxylamine, aminomethyl) are typically water-soluble, but the target compound’s solubility is undocumented .
  • Stability : Meperidine hydrochloride is stable for ≥5 years at -20°C , but stability data for the target compound are lacking.

Gaps in Knowledge

  • Environmental Impact: No ecotoxicological studies are available for this compound or its ethyl-substituted analog (CAS 1350738-80-5) .

Biological Activity

O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 1-methylpiperidine with hydroxylamine under controlled conditions, typically in an aqueous medium. The product is isolated as a dihydrochloride salt, enhancing its stability and solubility for various applications.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can significantly influence various biochemical pathways and cellular processes, making it a valuable tool in research.

1. Anticancer Activity

Research indicates that compounds containing the 1-methylpiperidin-4-yl group exhibit significant anticancer properties. For instance, studies have shown that derivatives with this group have lower IC50 values against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. Notably, compounds with fluorine substituents demonstrated enhanced antiproliferative activity compared to controls such as sorafenib .

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
9bMCF7<3
9dPC3<5
9cA549<5
SorafenibMCF7>5

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. For example, it has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. The compound's ability to modulate these enzymes suggests its role in cognitive enhancement .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against several bacterial strains, including MRSA and E. coli. Its piperidine structure contributes to its effectiveness by disrupting bacterial cell wall synthesis and interacting with DNA gyrase, thereby inhibiting bacterial growth .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Cancer Treatment : In a study involving the treatment of MCF7 cells with compound 9b, a significant G2/M phase arrest was observed, indicating its potential as an anticancer agent through cell cycle modulation .
  • Neuroprotective Effects : Compounds derived from O-(1-methylpiperidin-4-yl)hydroxylamine were shown to protect neuronal cells against oxidative stress, suggesting applications in neurodegenerative diseases .

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